1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
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Scientific Research Applications
Total Synthesis of Alkaloids
Carbazole derivatives are central to the synthesis of complex alkaloids. For example, the total synthesis of the Strychnos alkaloid minfiensine involves a tandem enantioselective intramolecular Heck-iminium ion cyclization, demonstrating the utility of carbazole derivatives in constructing alkaloid frameworks with high enantiomeric purity (Dounay et al., 2008). This showcases carbazole's role in facilitating complex cyclization reactions to achieve biologically active compounds.
Enzymatic Degrading Pathways
Carbazole derivatives are substrates for microbial enzymes in degradation pathways. The structural study on carbazole 1,9a-dioxygenase, a Rieske nonheme iron oxygenase, illustrates the enzyme's role in the angular dioxygenation of carbazole, a critical step in its microbial degradation pathway (Inoue et al., 2014). Understanding these enzymatic processes can aid in bioremediation efforts and elucidate the biochemical pathways of xenobiotic degradation.
Novel Synthetic Routes
Research into carbazole synthesis has led to the development of novel routes for creating tetrahydrocarbazoles and related structures. For instance, the sequential reactions of ester-tethered 1-sulfonyl-1,2,3-triazoles with indoles enable the convenient synthesis of tetrahydrocarbazoles, demonstrating carbazole derivatives' versatility in organic synthesis (Chen et al., 2022).
Metal-Free Organic Synthesis
Advancements in carbazole synthesis also include metal-free conditions, highlighting the environmental benefits of such methods. A one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions represents a green chemistry approach, utilizing molecular oxygen as an oxidant (Xiao et al., 2012).
Safety and Hazards
While specific safety and hazard information for 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is not available, general safety measures for handling similar compounds include washing thoroughly after handling, removing contaminated clothing and washing before reuse, using with adequate ventilation, minimizing dust generation and accumulation, avoiding contact with eyes, skin, and clothing, keeping the container tightly closed, and avoiding ingestion and inhalation .
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(13-7-2-1-3-8-13)23-21-17-12-6-10-15-14-9-4-5-11-16(14)20-18(15)17/h4-5,9,11,13,20H,1-3,6-8,10,12H2/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSOMAPXZXCCGO-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.